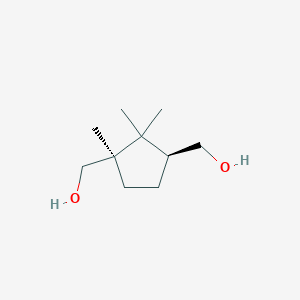
(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol is a chiral compound with two stereocenters It is a derivative of cyclopentane, featuring two hydroxyl groups and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method is favored for its high stereoselectivity and optical purity.
Industrial Production Methods
For large-scale industrial production, the preparation method focuses on cost-effectiveness and scalability. The raw materials used are widely available and inexpensive, and the reaction conditions are mild, making the process suitable for large-scale production . The method involves simple operations and has high atom economy, reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like HBr, PBr3, and SOCl2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and hydrogen bromide (HBr) are commonly used.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-1,3-Dibromocyclopentane: Similar in structure but with bromine atoms instead of hydroxyl groups.
(1R,3S)-Camphoric acid: A related compound with carboxylic acid groups instead of hydroxyl groups.
Propriétés
Numéro CAS |
19908-51-1 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
[(1S,3R)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol |
InChI |
InChI=1S/C10H20O2/c1-9(2)8(6-11)4-5-10(9,3)7-12/h8,11-12H,4-7H2,1-3H3/t8-,10+/m1/s1 |
Clé InChI |
SHBHXOXBWWDHLT-SCZZXKLOSA-N |
SMILES isomérique |
C[C@]1(CC[C@@H](C1(C)C)CO)CO |
SMILES canonique |
CC1(C(CCC1(C)CO)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















